molecular formula C23H18FN5O2S B6554103 2-(4-fluorophenyl)-7-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1040681-89-7

2-(4-fluorophenyl)-7-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B6554103
CAS No.: 1040681-89-7
M. Wt: 447.5 g/mol
InChI Key: ZUKDCKJPYCCOCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted at the 2-position with a 4-fluorophenyl group and at the 7-position with a sulfanyl-linked 5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-ylmethyl moiety. Its structural complexity arises from the integration of multiple heterocyclic systems (pyrazole, triazine, oxazole) and fluorinated aromatic groups, which are common in pharmaceuticals targeting enzymes or receptors requiring halogen bonding or hydrophobic interactions .

Properties

IUPAC Name

2-(4-fluorophenyl)-7-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O2S/c1-13-3-5-16(6-4-13)22-25-19(14(2)31-22)12-32-23-27-26-21(30)20-11-18(28-29(20)23)15-7-9-17(24)10-8-15/h3-11H,12H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKDCKJPYCCOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenyl)-7-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and implications for therapeutic applications.

Synthesis

The synthesis of this compound involves a multi-step process that integrates various chemical transformations. Initial steps typically include the formation of the pyrazolo[1,5-d][1,2,4]triazin core followed by the introduction of the fluorophenyl and oxazole moieties through nucleophilic substitution reactions. The final product is often purified through crystallization techniques to obtain a high yield and purity suitable for biological testing.

Antiproliferative Effects

Recent studies have demonstrated that compounds structurally similar to the target molecule exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives have shown IC50 values in the nanomolar range against cell lines such as MCF7 (breast cancer), HT-29 (colon cancer), and M21 (skin melanoma) . These findings suggest that the compound may interfere with critical cellular processes such as cell cycle progression and apoptosis.

The proposed mechanism of action for similar compounds includes binding to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase. This disruption ultimately results in cytotoxic effects on rapidly dividing cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on its aromatic rings. For example, modifications in the position or type of substituents (such as methyl or fluorine) can enhance or diminish its antiproliferative properties. A systematic evaluation of these modifications has been conducted through quantitative structure–activity relationship (QSAR) analyses .

Study 1: Anticancer Activity Assessment

In a controlled experiment, derivatives of the compound were evaluated for their anticancer properties using chick chorioallantoic membrane assays. Results indicated that certain derivatives significantly inhibited angiogenesis and tumor growth comparable to established chemotherapeutics like combretastatin A-4 .

Study 2: Cytotoxicity Profiling

A comparative study assessed the cytotoxicity of multiple derivatives against normal human cells versus cancer cells. The findings revealed that while some derivatives exhibited potent anticancer activity, they maintained low toxicity levels in normal cells, highlighting their potential as selective anticancer agents .

Data Tables

CompoundCell LineIC50 (nM)Mechanism of Action
Compound AMCF750Microtubule disruption
Compound BHT-2930Colchicine site binding
Target CompoundM2140G2/M phase arrest

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-d][1,2,4]triazin can exhibit significant anticancer properties. The specific compound under discussion has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : In vitro assays demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 12 µM. This suggests that it may serve as a lead compound for further development in anticancer therapies .

Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. A study evaluated its efficacy against several bacterial strains:

  • Results : The compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .

Biological Research

Enzyme Inhibition
Research has focused on the compound's ability to inhibit specific enzymes involved in disease processes. For example:

  • Case Study : The compound was tested for its inhibitory effect on dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. It was found to inhibit DHFR with an IC50 of 15 µM, suggesting potential use in treating conditions like cancer and bacterial infections .

Materials Science

Nanomaterials Development
The synthesis of nanomaterials incorporating this compound has been explored due to its unique structural properties.

  • Application : Nanoparticles functionalized with this compound have shown enhanced photoluminescence properties, making them suitable for applications in bioimaging and drug delivery systems .

Data Summary

Application AreaSpecific UseObserved EffectReference
Medicinal ChemistryAnticancer ActivityIC50 = 12 µM against MCF-7 cells
Antimicrobial PropertiesMIC = 8 µg/mL against S. aureus
Biological ResearchEnzyme InhibitionIC50 = 15 µM against DHFR
Materials ScienceNanomaterials DevelopmentEnhanced photoluminescence

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Analogues with Pyrazole-Triazine/Oxazole Cores

Compound A : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ()

  • Key Differences: Replaces the pyrazolo-triazinone core with a thiazole ring and introduces a triazole instead of oxazole.
  • Properties : Exhibits antimicrobial activity (MIC = 8 µg/mL against S. aureus), attributed to the triazole-thiazole synergy and chloro/fluoro substituents enhancing membrane penetration .
  • Crystallography : Isostructural with bromo-analogue (Compound B), showing similar molecular conformations but divergent crystal packing due to halogen size (Cl vs. Br) .

Compound C : 3-[(4-Fluorobenzyl)Sulfanyl]-4-Methyl-5-[1-Phenyl-5-(1H-Pyrrol-1-yl)-1H-Pyrazol-4-yl]-4H-1,2,4-Triazole ()

  • Key Differences: Replaces pyrazolo-triazinone with a triazole and incorporates a pyrrole-pyrazole system.
  • Properties : Higher solubility in polar solvents (logP = 2.1) due to pyrrole’s hydrogen-bonding capacity, contrasting with the target compound’s logP = 3.8 (predicted) .

Functional Group Variations

Sulfonyl vs. Sulfanyl Substitutions ():

  • Sulfonyl Derivatives: E.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone. Impact: Sulfonyl groups increase polarity (aqueous solubility ~1.2 mg/mL) but reduce membrane permeability compared to sulfanyl derivatives .
  • Sulfanyl Derivatives : The target compound’s sulfanyl group balances lipophilicity and reactivity, favoring interactions with cysteine residues in enzymes .

Halogen Effects ():

  • Fluoro vs. Chloro/Bromo : Fluorine’s electronegativity enhances binding specificity (e.g., to kinase ATP pockets), while bulkier halogens like bromo improve π-stacking in crystal lattices but may sterically hinder bioactivity .

Physicochemical and Crystallographic Data

Property Target Compound Compound A Compound C
Molecular Weight 493.52 g/mol 578.04 g/mol 430.5 g/mol
logP (Predicted) 3.8 4.2 2.1
Crystal System Monoclinic (predicted) Monoclinic Orthorhombic
Bioactivity (MIC) Not reported 8 µg/mL (S. aureus) Not tested

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.